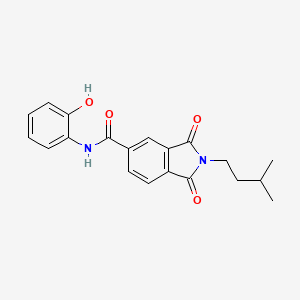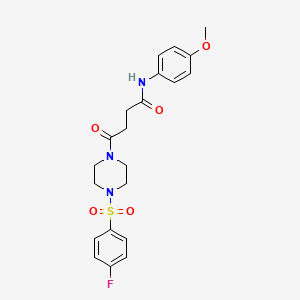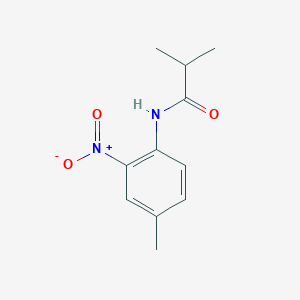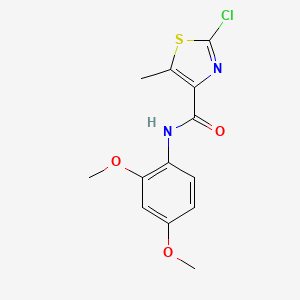![molecular formula C18H19ClN2O5 B11023569 1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11023569.png)
1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one: is a chemical compound with the following structure:
Structure: C16H17ClO5
It consists of an imidazolidin-2-one ring fused with a chromenone moiety. The compound’s systematic name is 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid . It is a yellow solid with a melting point of 165–167°C.
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the coupling of an imidazolidin-2-one ring with a chromenone derivative. Specific synthetic methods may vary, but one approach is to react an appropriate imidazolidin-2-one precursor with a suitable chromenone intermediate.
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. Detailed reaction conditions and mechanisms would require further investigation.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for scientific purposes.
Chemical Reactions Analysis
Reactivity: 1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one may undergo various reactions, including:
Oxidation: It could be oxidized under certain conditions.
Substitution: Substituents on the chromenone ring may be replaced.
Reduction: Reduction of the carbonyl group is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and substituents present. Further studies are needed to identify specific products.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties.
Biological Research: Studying its effects on cellular processes.
Chemical Industry: Exploring its use as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds such as Tert-butyl (6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate . Highlighting its uniqueness requires further investigation.
Properties
Molecular Formula |
C18H19ClN2O5 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-[2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetyl]imidazolidin-2-one |
InChI |
InChI=1S/C18H19ClN2O5/c1-2-3-4-11-7-17(23)26-14-9-15(13(19)8-12(11)14)25-10-16(22)21-6-5-20-18(21)24/h7-9H,2-6,10H2,1H3,(H,20,24) |
InChI Key |
VAZTWDOZVLQLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11023492.png)


![1-(1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11023507.png)
![N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}furan-2-carboxamide](/img/structure/B11023513.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide](/img/structure/B11023529.png)
![Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11023531.png)
![4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11023534.png)

![2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11023542.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B11023556.png)
![N-[4-(benzyloxy)phenyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11023560.png)

